molecular formula C25H35BrNO3P B2792080 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate CAS No. 474879-24-8

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Cat. No.: B2792080
CAS No.: 474879-24-8
M. Wt: 508.437
InChI Key: GBCILCVGLLMSHQ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and various spectroscopic techniques for characterization .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Biological Activity

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with potential biological activities that warrant detailed exploration. This phosphinate derivative is of interest due to its structural features, which may influence its interaction with biological systems. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Biological Activity Overview

The biological activity of 2-Isopropyl-5-methylcyclohexyl phosphinate derivatives has been linked to several mechanisms, including:

  • Anticancer Properties : Studies have indicated that phosphinate compounds can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains like MRSA.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for cellular function.
  • Inhibition of Cancer Cell Growth :
    • The compound has demonstrated the ability to induce apoptosis in cancer cell lines by activating p53 pathways and inhibiting MDM2, a negative regulator of p53. This dual inhibition could lead to enhanced therapeutic effects in cancer treatment .
  • Antimicrobial Activity :
    • Phosphinate derivatives have been shown to disrupt bacterial cell membranes and inhibit biofilm formation, particularly against Staphylococcus aureus. Such mechanisms are vital in combating antibiotic-resistant infections .
  • Enzymatic Interference :
    • The compound may interfere with specific enzymatic activities, leading to altered metabolic processes within target cells. This interference can affect the growth and survival of both cancerous and microbial cells .

Anticancer Activity

A study evaluating the anticancer properties of phosphinate derivatives found that compounds similar to 2-Isopropyl-5-methylcyclohexyl phosphinate exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.3 µM to 1.2 µM, demonstrating potent activity compared to standard chemotherapeutics .

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives of this phosphinate were tested against MRSA strains. The results indicated a reduction in bacterial viability and biofilm formation, suggesting that these compounds could serve as effective adjuvants in antibiotic therapy .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosis via p53
AntimicrobialDisruption of cell membranes
Enzyme InhibitionModulation of metabolic pathways

Properties

IUPAC Name

(4-bromophenyl)-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35BrNO3P/c1-17(2)23-15-6-18(3)16-24(23)30-31(29,22-13-11-21(12-14-22)27(4)5)25(28)19-7-9-20(26)10-8-19/h7-14,17-18,23-25,28H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCILCVGLLMSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Br)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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